Methylprednisolone

説明

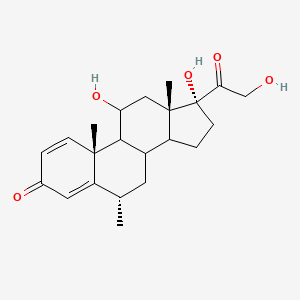

Structure

3D Structure

特性

IUPAC Name |

(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O5/c1-12-8-14-15-5-7-22(27,18(26)11-23)21(15,3)10-17(25)19(14)20(2)6-4-13(24)9-16(12)20/h4,6,9,12,14-15,17,19,23,25,27H,5,7-8,10-11H2,1-3H3/t12-,14-,15-,17-,19+,20-,21-,22-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHRSUDSXCMQTMA-PJHHCJLFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@H]2[C@@]4(C1=CC(=O)C=C4)C)O)C)(C(=O)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7023300 |

Source

|

| Record name | Methylprednisolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Methylprednisolone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015094 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

MW 416.51, crystals, MP 205-208 °C, specific optical rotation: 101 deg at 20 °C (dioxane), uv max (95% ethanol): 243 nm (alpha m 14825), Sol in dioxane; sparingly sol in acetone, alcohol, chloroform, methanol; slightly sol in ether. Practically insol in water. /21-acetate/, SOL IN WATER /METHYLPREDNISOLONE 21-SUCCINATE SODIUM SALT/, Sparingly sol in alc, dioxane, methanol; slightly sol in acetone, chloroform; very slightly sol in ether., In water, 1.20X10+2 mg/L at 25 °C, 1.09e-01 g/L |

Source

|

| Record name | Methylprednisolone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00959 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | METHYLPREDNISOLONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3127 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methylprednisolone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015094 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Impurities |

17,21-dihydroxy-6alpha-methylpregna-1,4-diene-3,11,20-trione; 11beta,17,21,21-tetrahydroxy-6alpha-methylpregna-1,4-diene-3,20-dione; 11beta-hydroxy-6alpha-methylandrosta-1,4-diene-3,17-dione; (E)- and (Z)-11beta,20-dihydroxy-6alpha-methylpregna-1,4,17(20)-triene-3,21-dione, (20RS)-11beta,17,20-trihydroxy-6alpha-methyl-3-oxopregna-1,4-diene-21-yl acetate; methylprednisolone; 11beta,17-dihydroxy-6alpha-methylpregna-1,4-diene-3,20,21-trione; 11beta-hydroxy-6alpha-methylpregna-1,4-diene-3,20,21-trione; prednisolone acetate; 6alpha-methyl-3,11,20-trioxopregna-1,4-dien-21-yl acetate; 11beta,17-dihydroxy-6alpha-methyl-3,20-dioxopregn-4-ene-21-yl acetate; 11beta-hydroxy-6alpha-methyl-3-oxopregna-1,4,17(20)-trien-21-yl acetate /methylprednisolone acetate/, methylprednisolone; 4-[(11beta,21-dihydroxy-6alpha-methyl-3,20-dioxopregna-1,4-dien-17-yl)oxy]-4-oxobutanoic acid (methylprednisolone 17-(hydrogen succinate)); methylprednisolone acetate; 4-[(11beta,17-dihydroxy-6alpha-methyl-3,20-dioxopregna-4-en-21-yl)oxy]-4-oxobutanoic acid (methylhydrocortisone 21-(hydrogen succinate)) /methylprednisolone hydrogen succinate/ |

Source

|

| Record name | METHYLPREDNISOLONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3127 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals, White to practically white crystalline powder | |

CAS No. |

83-43-2 |

Source

|

| Record name | Methylprednisolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83-43-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylprednisolone [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083432 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylprednisolone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00959 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | methylprednisolone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19987 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pregna-1,4-diene-3,20-dione, 11,17,21-trihydroxy-6-methyl-, (6.alpha.,11.beta.)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methylprednisolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methylprednisolone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.343 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLPREDNISOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4W7ZR7023 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHYLPREDNISOLONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3127 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methylprednisolone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015094 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

228-237 °C, 232.5 °C |

Source

|

| Record name | Methylprednisolone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00959 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | METHYLPREDNISOLONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3127 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methylprednisolone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015094 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Discovery and Synthesis of Methylprednisolone: A Technical Guide for Researchers

An in-depth exploration of the history, synthesis, and mechanism of action of a pivotal synthetic glucocorticoid for research and drug development professionals.

Executive Summary

Methylprednisolone, a synthetic glucocorticoid, has been a cornerstone of anti-inflammatory and immunosuppressive therapy since its introduction. This technical guide provides a comprehensive overview of its discovery, chemical synthesis, and multifaceted mechanism of action. Detailed experimental protocols for key assays and structured quantitative data are presented to support researchers and scientists in their exploration of this significant compound. Visualizations of its signaling pathways and synthetic workflow are provided to facilitate a deeper understanding of its biological and chemical properties.

Discovery and Historical Context

This compound was first synthesized and manufactured by The Upjohn Company (now a part of Pfizer) and received approval from the U.S. Food and Drug Administration (FDA) in October 1957.[1] Chemically, it is a synthetic pregnane steroid hormone derived from hydrocortisone and prednisolone.[2] The introduction of a methyl group at the 6-alpha position of the prednisolone structure resulted in a compound with enhanced glucocorticoid potency and reduced mineralocorticoid activity compared to its predecessors. This key modification marked a significant advancement in the development of safer and more effective corticosteroid therapies.

Chemical Synthesis of this compound

The chemical synthesis of this compound is a multi-step process that typically starts from hydrocortisone or a related steroid precursor. Various patented methods exist, often involving a series of reactions including oxidation, bromination, dehydrogenation, and methylation.

Synthesis Workflow

The following diagram outlines a representative chemical synthesis pathway for this compound, commencing from hydrocortisone.

Experimental Protocol: Synthesis of 6-beta-Methylprednisolone from Hydrocortisone

This protocol is a composite representation based on patented synthesis methods.[3]

Step 1: Methylene Intermediate Formation

-

Dissolve 100g of hydrocortisone in 1L of ethanol.

-

Add 80ml of triethyl orthoformate as an alkylating agent in the presence of a suitable catalyst at a temperature between 0-50 °C.

-

React the mixture with formaldehyde and N-methylaniline.

-

Adjust the pH to 1-2 under acidic conditions to facilitate the reaction.

-

Upon completion, isolate the resulting methylene intermediate.

Step 2: Reduction

-

Heat the methylene intermediate with cyclohexene.

-

Catalyze the reaction with palladium on carbon (Pd/C) and a monophosphite ligand at a temperature of 50-85 °C.

-

Monitor the reaction for the formation of the reduced product.

Step 3: Dehydrogenation

-

Heat the reduced substance with a suitable dehydrogenation reagent in an organic solvent (e.g., dichloromethane).

-

The reaction is typically carried out at a temperature between 0-130 °C.

-

After the reaction is complete, the crude 6-beta-methylprednisolone is refined.

Step 4: Purification

-

Dilute the crude product in alkaline water.

-

Further purification can be achieved through recrystallization from a suitable solvent system to yield high-purity 6-beta-methylprednisolone.

Mechanism of Action

This compound exerts its effects through a complex mechanism involving both genomic and non-genomic pathways, primarily mediated by the glucocorticoid receptor (GR).[2]

Genomic Signaling Pathway

The genomic pathway involves the regulation of gene expression.

Non-Genomic Signaling Pathway

This compound can also elicit rapid, non-genomic effects that are independent of gene transcription.

Quantitative Data

The following tables summarize key quantitative data for this compound.

Table 1: Glucocorticoid Receptor Binding Affinity and Potency

| Parameter | Value | Species | Assay Conditions | Reference |

| Relative Binding Affinity (RBA) | Varies by study | Human | Fluorescence polarization-based competition assay | [4] |

| IC50 (Cortisol Suppression) | 3 ng/mL (total) | Human | In vivo | [5] |

| Anti-inflammatory Potency | 5 | - | Relative to hydrocortisone (potency = 1) | [6] |

| Mineralocorticoid Potency | 0.5 | - | Relative to hydrocortisone (potency = 1) | [6] |

Table 2: In Vitro Anti-inflammatory Activity

| Assay | Cell Type | Stimulus | IC50 / Effect | Reference |

| CGRP Release Inhibition | Rat Trigeminal Ganglia Cells | Interleukin-1β (10 ng/ml) | Significant inhibition at 10 µM and 100 µM | [7] |

| Mixed Lymphocyte Reaction | Human Peripheral Blood Mononuclear Cells | Allogeneic stimulation | - | [8] |

Key Experimental Protocols

Glucocorticoid Receptor Competitive Binding Assay

This protocol is based on a fluorescence polarization-based competitor assay.[9][10]

Objective: To determine the relative binding affinity (IC50) of test compounds for the human glucocorticoid receptor.

Materials:

-

Human Glucocorticoid Receptor (GR)

-

Fluorescent glucocorticoid ligand (e.g., Fluormone™ GS Red)

-

GR Screening Buffer

-

Dithiothreitol (DTT)

-

Test compound (this compound)

-

Microwell plates

Procedure:

-

Prepare Buffers: Thaw GR and prepare Complete GR Screening Buffer containing DTT as per the manufacturer's instructions.

-

Serial Dilutions: Prepare serial dilutions of this compound in the Complete GR Screening Buffer directly in the microwell plate.

-

Add Fluorescent Ligand: Add the fluorescent glucocorticoid ligand to each well and mix.

-

Add Glucocorticoid Receptor: Add the GR to each well and mix thoroughly.

-

Incubation: Incubate the plate in the dark at room temperature for 2-4 hours.

-

Measure Polarization: Measure the fluorescence polarization value in each well using a suitable plate reader.

-

Data Analysis: The concentration of this compound that results in a half-maximal shift in the polarization value is the IC50, representing its relative affinity for the GR.

In Vitro Anti-inflammatory Assay: Inhibition of CGRP Release

This protocol is adapted from a study on the effect of this compound on calcitonin gene-related peptide (CGRP) release.[7]

Objective: To assess the anti-inflammatory effect of this compound by measuring its ability to inhibit cytokine-induced CGRP release from cultured trigeminal ganglia cells.

Materials:

-

Primary cultures of rat trigeminal ganglia cells

-

Cell culture medium

-

Interleukin-1β (IL-1β)

-

This compound

-

Phosphate-buffered saline (PBS)

-

CGRP enzyme immunoassay (EIA) kit

Procedure:

-

Cell Culture: Culture primary rat trigeminal ganglia cells for 6 days.

-

Pre-incubation: Pre-incubate the cells with varying concentrations of this compound (e.g., 10 µM, 100 µM) or vehicle (PBS) for 45 minutes.

-

Stimulation: After pre-incubation, stimulate the cells with IL-1β (10 ng/ml) or vehicle for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatant.

-

CGRP Measurement: Determine the concentration of CGRP in the supernatant using a commercial EIA kit according to the manufacturer's instructions.

-

Data Analysis: Compare the levels of CGRP released from this compound-treated cells to those from vehicle-treated and IL-1β-stimulated cells to determine the inhibitory effect of this compound.

Conclusion

This compound remains a vital tool in both clinical practice and biomedical research. Its discovery was a pivotal moment in the evolution of anti-inflammatory therapeutics. A thorough understanding of its synthesis, mechanism of action, and biological activities is crucial for its effective and safe use, as well as for the development of novel glucocorticoid receptor modulators. The data and protocols presented in this guide offer a foundational resource for professionals in the field of drug discovery and development.

References

- 1. This compound | C22H30O5 | CID 6741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. CN110655549A - Preparation method of 6 beta-methylprednisolone - Google Patents [patents.google.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Pharmacokinetics and pharmacodynamic modeling of direct suppression effects of this compound on serum cortisol and blood histamine in human subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. e-jnc.org [e-jnc.org]

- 7. This compound blocks interleukin 1 beta induced calcitonin gene related peptide release in trigeminal ganglia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Prednisolone pharmacodynamics assessed by inhibition of the mixed lymphocyte reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tools.thermofisher.com [tools.thermofisher.com]

- 10. researchgate.net [researchgate.net]

The Pharmacokinetics and Pharmacodynamics of Methylprednisolone in Preclinical Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of methylprednisolone, a potent synthetic glucocorticoid, in various preclinical models. The information presented herein is curated from a range of scientific studies to support researchers and professionals in the field of drug development.

Pharmacokinetics of this compound

The disposition of this compound has been characterized in several preclinical species, with the rat being the most extensively studied model. The following tables summarize key pharmacokinetic parameters.

Table 1: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value | Animal Model | Dosing | Source |

| Clearance (CL) | ~3-fold higher in males vs. females | Male and Female Wistar Rats | 50 mg/kg IM | [1][2] |

| 21 mL/min (low dose) | Rat | 10 mg/kg IV | [3] | |

| 4.0 L/h/kg | Normal Rats | 50 mg/kg IM | [4] | |

| Volume of Distribution (Vd) | Dose-dependent changes observed | Rat | 10 and 50 mg/kg IV/Oral | [3] |

| Central Volume of Distribution (Vc) | 0.719 L/kg | Normal Rats | 50 mg/kg IM | [4] |

| Bioavailability (F) | 49-57% (IV administration of sodium succinate) | Rat | 10 and 50 mg/kg | [3] |

| ~35% (Oral administration) | Rat | 10 and 50 mg/kg | [3] | |

| <50% (IM administration) | Normal and Adrenalectomized Rats | 50 mg/kg | [4] | |

| Plasma Protein Binding | 60.5% ± 1.6% (males) | Male and Female Wistar Rats | N/A (in vitro) | [5] |

| 60.4% ± 2.3% (females) | Male and Female Wistar Rats | N/A (in vitro) | [5] | |

| 75-82% | Rabbit | N/A (in vitro) | [6] | |

| Half-life (t½) | Biexponential kinetics after IV dosing | Rat | 50 mg/kg IV | [7] |

Table 2: Pharmacokinetic Parameters of this compound in Other Preclinical Species

| Parameter | Value | Animal Model | Dosing | Source |

| Bioavailability (F) of this compound from this compound Sodium Succinate | 43.6% | Dog | IV | [8] |

| Bioavailability (F) of this compound from this compound Acetate | 42.7% | Dog | IM | [8] |

| Absorption Half-time of this compound from this compound Acetate | 69.04 h | Dog | IM | [8] |

| Plasma Protein Binding | 78.5% | Rabbit | N/A (in vitro) | [5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline typical experimental protocols for studying the pharmacokinetics and pharmacodynamics of this compound.

Animal Models and Drug Administration

-

Animal Species: Male Wistar rats are commonly used, with body weights ranging from 150-325 g.[1][4][9] Adrenalectomized (ADX) rats are also utilized to eliminate the influence of endogenous corticosterone.[4]

-

Acclimatization: Animals are typically housed in a controlled environment with a 12-hour light/dark cycle for at least two weeks prior to experimentation.[4][9]

-

Drug Formulation: this compound sodium succinate is often used for parenteral administration, dissolved in 0.9% saline.[4][10]

-

Routes of Administration:

Sample Collection and Preparation

-

Blood Sampling: Blood samples are collected at predetermined time points. For serial sampling in a single animal, cannulation of a vessel (e.g., jugular vein) is common.[4] For terminal studies, blood is collected via cardiac puncture or from the abdominal aorta under anesthesia.[1]

-

Anticoagulant: EDTA is frequently used as the anticoagulant.[1][5]

-

Plasma Preparation: Blood is centrifuged (e.g., at 2000g for 15 minutes at 4°C) to separate plasma.[5]

-

Tissue Collection: Tissues such as the liver, lung, muscle, and adipose are rapidly dissected, frozen in liquid nitrogen, and stored at -80°C until analysis.[1]

Bioanalytical Methods

-

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used method for the quantitative determination of this compound in plasma and other biological matrices.[1][3][11]

-

Internal Standard: this compound acetate is a suitable internal standard.[11]

-

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers high selectivity and sensitivity for the simultaneous quantification of this compound and other corticosteroids.[12]

Pharmacodynamics of this compound

This compound exerts a range of pharmacodynamic effects, primarily related to its anti-inflammatory and immunosuppressive properties.

Corticosterone Suppression

Exogenous administration of this compound suppresses the production of endogenous corticosterone. In rats, a single 50 mg/kg intramuscular dose of this compound leads to a transient suppression of plasma corticosterone, with a return to a normal circadian rhythm within 24 hours.[9]

Lymphocytopenia

This compound induces a marked but transient decrease in the number of circulating lymphocytes.[9] In rats, this effect is primarily attributed to corticosteroid-induced apoptosis of lymphocytes, as well as changes in lymphocyte trafficking.[9] Following a 50 mg/kg dose in rats, lymphocyte numbers can decrease from approximately 8,000/µL to 1,000/µL within 8 hours.[9]

Anti-inflammatory Effects

In a rat model of sepsis-induced acute lung injury, this compound administered intraperitoneally at doses of 0.5, 2, and 8 mg/kg for 5 days reduced inflammatory factors in bronchoalveolar lavage fluid and attenuated lung injury.[13] The moderate dose (2 mg/kg) showed greater efficacy than the low dose (0.5 mg/kg), with no significant additional benefit at the high dose (8 mg/kg).[13][14]

Signaling Pathways and Experimental Workflows

Visual representations of the mechanisms of action and experimental processes are provided below.

Genomic Signaling Pathway of this compound

The primary mechanism of action for this compound involves binding to intracellular glucocorticoid receptors (GR), which then translocate to the nucleus to modulate gene expression.[15][16]

Caption: Genomic signaling pathway of this compound.

Non-Genomic Signaling Pathways of this compound

This compound can also elicit rapid, non-genomic effects through mechanisms that do not involve gene transcription.[15]

Caption: Overview of non-genomic signaling pathways.

Experimental Workflow for Preclinical PK/PD Studies

A generalized workflow for conducting pharmacokinetic and pharmacodynamic studies of this compound in a rat model is depicted below.

Caption: Generalized experimental workflow for preclinical studies.

References

- 1. Modeling Corticosteroid Pharmacokinetics and Pharmacodynamics, Part II: Sex Differences in this compound Pharmacokinetics and Corticosterone Suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Modeling Corticosteroid Pharmacokinetics and Pharmacodynamics, Part II: Sex Differences in this compound Pharmacokinetics and Corticosterone Suppression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bioavailability and nonlinear disposition of this compound and methylprednisone in the rat [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of this compound after Intravenous and Intramuscular Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Modeling Corticosteroid Pharmacokinetics and Pharmacodynamics, Part I: Determination and Prediction of Dexamethasone and this compound Tissue Binding in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 6 alpha-Methylprednisolone and 6 alpha-methylprednisone plasma protein binding in humans and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of this compound after intravenous and intramuscular administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics of this compound, this compound sodium succinate, and this compound acetate in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetic/Pharmacodynamic Modeling of Corticosterone Suppression and Lymphocytopenia by this compound in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of acute and chronic administration of this compound on oxidative stress in rat lungs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Determination of this compound and hydrocortisone in plasma using high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Simultaneous determination of cortisol, dexamethasone, this compound, prednisone, prednisolone, mycophenolic acid and mycophenolic acid glucuronide in human plasma utilizing liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Effects of different doses of this compound therapy on acute respiratory distress syndrome: results from animal and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound - Wikipedia [en.wikipedia.org]

- 16. What is the mechanism of this compound? [synapse.patsnap.com]

Cellular Targets of Methylprednisolone in Autoimmune Disease Models: An In-depth Technical Guide

Introduction

Methylprednisolone, a potent synthetic glucocorticoid, is a cornerstone in the management of acute exacerbations of various autoimmune diseases, including multiple sclerosis (MS), systemic lupus erythematosus (SLE), and rheumatoid arthritis (RA).[1][2] Its therapeutic efficacy stems from its broad anti-inflammatory and immunosuppressive properties.[3][4] The mechanisms of action are complex, involving both genomic and non-genomic pathways that ultimately modulate the function of numerous immune and non-immune cell types.[5][6] This technical guide provides a detailed overview of the primary cellular targets of this compound in preclinical autoimmune disease models, supported by quantitative data, experimental protocols, and visual representations of key pathways and workflows.

At the cellular level, this compound penetrates the cell membrane and binds to intracellular glucocorticoid receptors (GR).[2][3] This ligand-receptor complex then translocates to the nucleus to mediate its genomic effects . These effects, which can take hours to manifest, involve the upregulation (transactivation) of anti-inflammatory genes and the downregulation (transrepression) of pro-inflammatory genes by interacting with glucocorticoid response elements (GREs) on DNA or with other transcription factors like NF-κB and AP-1.[3][5][6] In contrast, non-genomic effects are rapid, occurring within minutes, and are mediated through interactions with membrane-bound GRs or through physicochemical interactions with cellular membranes, influencing various signaling cascades.[5][7]

Primary Cellular Targets and Mechanisms of Action

The immunosuppressive and anti-inflammatory effects of this compound are exerted on a wide range of cell types involved in the pathogenesis of autoimmune diseases.

T Lymphocytes

T cells are central players in the adaptive immune response and a primary target of this compound. The drug exerts its effects on multiple T cell subsets.

-

Induction of Apoptosis: High-dose this compound is a potent inducer of apoptosis (programmed cell death) in leukocytes, particularly affecting activated T cells.[4][8][9] This is a key mechanism for eliminating pathogenic T cells from inflamed tissues.[8] In MS models, this helps in down-regulating T-cell activity and terminating inflammation in the central nervous system (CNS).[8][10]

-

Inhibition of Activation and Proliferation: this compound inhibits T-cell activation and reduces the proliferation of T-lymphocytes.[3][4] In experimental autoimmune encephalomyelitis (EAE), the animal model for MS, this compound treatment leads to a loss of lymphocyte reactivity to myelin autoantigens.[11]

-

Modulation of Cytokine Production: The drug significantly reduces the production of pro-inflammatory cytokines by T cells, including IFN-γ, IL-2, IL-17, and TNF-α.[3][4][12] This dampens the inflammatory cascade that drives tissue damage in autoimmune diseases.[4]

-

Regulation of T Cell Subsets: this compound can modulate the balance between different T cell subsets. In EAE models, it has been shown to regulate the ratio of T follicular regulatory (Tfr) to T follicular helper (Tfh) cells, which is crucial for controlling antibody production.[13] It may also promote the function of regulatory T cells (Tregs), which are essential for maintaining immune tolerance.[14][15]

| Autoimmune Model | Cell Type | Treatment | Key Quantitative Finding | Reference |

| Multiple Sclerosis (MS) | Peripheral Blood Leukocytes (PBLs), primarily CD4+ T cells | 500-1000 mg IV this compound (in patients) | Marked and significant augmentation of apoptosis in unstimulated PBLs after treatment. | [8] |

| Experimental Autoimmune Encephalomyelitis (EAE) | CNS-infiltrating cells | Daily this compound injections for 3 days | Inhibition of IFN-γ and IL-17 expression and production in cells isolated from the CNS. | [12] |

| Experimental Autoimmune Encephalomyelitis (EAE) | T follicular regulatory (Tfr) and T follicular helper (Tfh) cells | This compound treatment | Increased number of Tfr cells and decreased number of Tfh cells, regulating the imbalanced Tfr/Tfh ratio. | [13] |

| Human Mixed Lymphocyte Cultures | Cytotoxic T Lymphocytes | 0.01 µg/ml this compound | Highly effective inhibition of the generation of cytotoxic memory cells. | [16] |

B Lymphocytes

B cells contribute to autoimmune pathology through the production of autoantibodies and by acting as antigen-presenting cells. This compound also targets B cell functions.

-

Inhibition of Differentiation: In lupus-prone MRL/lpr mice, prednisone (a related glucocorticoid) was shown to inhibit the differentiation of B lymphocytes into plasma cells, the primary producers of antibodies.[17]

-

Reduction of Antibody Production: By suppressing B cell differentiation and function, this compound leads to a decrease in the production of pathogenic autoantibodies.[3][17] In MRL/lpr mouse models of lupus, treatment resulted in decreased serum levels of anti-nuclear antibodies.[17][18]

| Autoimmune Model | Cell Type / Marker | Treatment | Key Quantitative Finding | Reference |

| MRL/lpr Lupus Mice | Plasma Cells and Precursors | Prednisone (2.5 and 5.0 mg/kg) for 13 weeks | Significantly decreased the elevated percentages of plasma cells and their precursors. | [17] |

| MRL/lpr Lupus Mice | Anti-dsDNA Antibodies | This compound | Lower concentrations of anti-dsDNA antibodies in the serum of treated mice compared to controls. | [19] |

| MRL/lpr Lupus Mice | Anti-desmoglein 3 Antibodies | This compound | Lower concentrations of anti-Dsg 3 antibodies in the serum of treated mice compared to controls. | [19] |

Myeloid Cells (Macrophages and MDSCs)

Myeloid cells, including macrophages and myeloid-derived suppressor cells (MDSCs), are critical components of the innate immune system and are significantly influenced by this compound.

-

Macrophage Polarization: this compound can promote the polarization of macrophages from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype.[20][21] M2 macrophages are involved in tissue repair and the resolution of inflammation, partly through the secretion of anti-inflammatory cytokines like IL-10.[15][20]

-

Inhibition of Inflammatory Mediators: The drug inhibits the synthesis of prostaglandins and leukotrienes by repressing the enzyme phospholipase A2.[3] It also suppresses the production of pro-inflammatory cytokines like TNF-α and various interleukins by macrophages.[3]

-

Expansion of MDSCs: In MS patients, this compound pulse therapy has been shown to significantly increase the population of myeloid-derived suppressor cells (MDSCs).[14] These cells have potent T-cell suppressive activity and may contribute to the remission of the disease.[14]

| Autoimmune Model | Cell Type | Treatment | Key Quantitative Finding | Reference |

| Multiple Sclerosis (MS) | Myeloid-Derived Suppressor Cells (MDSCs) | This compound Pulse Therapy (in patients) | Significant increase in both monocytic (M-MDSC) and granulocytic (G-MDSC) subsets after therapy. | [14] |

| Rat Brain Death Model | Macrophages | Intermediate and high doses of this compound | Upregulated IL-10 expression, indicative of a shift towards an anti-inflammatory M2 phenotype. | [20] |

Neural and Glial Cells

In the context of CNS autoimmune diseases like MS and its model, EAE, this compound can have direct effects on neural cells, though some of these effects are controversial.

-

Neuroprotection vs. Apoptosis: While glucocorticoids are used to reduce inflammation-mediated damage in the CNS, some studies report detrimental effects. In a rat model of EAE, this compound treatment was found to increase apoptosis of retinal ganglion cells (RGCs) by suppressing the neuroprotective mitogen-activated protein kinase (MAPK) pathway.[22][23][24]

-

Effects on Oligodendrocytes: In vitro studies using a human oligodendrocyte cell line showed that this compound caused a dose-dependent decrease in proliferation and differentiation, and impaired cell survival.[25] This suggests that concurrent administration with cell-based remyelination therapies should be approached with caution.[25]

-

Microglia and Astrocyte Activation: In EAE mice, this compound treatment reduced the activation of microglia and astrocytes, key contributors to neuroinflammation.[13]

| Autoimmune Model | Cell Type | Treatment | Key Quantitative Finding | Reference |

| MOG-induced EAE (Rat) | Retinal Ganglion Cells (RGCs) | 20 mg/kg this compound (days 1-3) | RGC density reduced to 430 ± 58 cells/mm² vs. 775 ± 112 cells/mm² in vehicle-treated animals. | [22] |

| MOG-induced EAE (Rat) | Retinal Ganglion Cells (RGCs) | 20 mg/kg this compound (days 4-6) | RGC density reduced to 298 ± 35 cells/mm² vs. 741 ± 98 cells/mm² in vehicle-treated animals. | [22] |

| Human Oligodendroglioma Cells (in vitro) | HOG cells | 0.5, 5, 30, or 50 µM this compound | Dose-dependent decrease in proliferation and differentiation into oligodendrocytes. | [25] |

| Neural Stem/Progenitor Cells (in vitro) | Rat embryonic NS/PCs | 10, 15, and 20 µg/mL this compound | Significant decrease in cell survival compared to the control group. | [26] |

Key Signaling Pathways and Workflows

Signaling Pathways

The cellular effects of this compound are mediated by complex signaling networks. The diagrams below illustrate the primary genomic and non-genomic pathways, as well as a specific pathway modulated by the drug in EAE models.

References

- 1. This compound vs. Prednisone [healthline.com]

- 2. Corticosteroids-Mechanisms of Action in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. droracle.ai [droracle.ai]

- 6. researchgate.net [researchgate.net]

- 7. Genomic and non-genomic effects of glucocorticoids: implications for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. High-dose this compound therapy in multiple sclerosis induces apoptosis in peripheral blood leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Protection of Antigen-Primed Effector T Cells From Glucocorticoid-Induced Apoptosis in Cell Culture and in a Mouse Model of Multiple Sclerosis [frontiersin.org]

- 10. The mechanism of action of this compound in the treatment of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound induces reversible clinical and pathological remission and loss of lymphocyte reactivity to myelin oligodendrocyte glycoprotein in experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound inhibits IFN-gamma and IL-17 expression and production by cells infiltrating central nervous system in experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound Modulates the Tfr/Tfh ratio in EAE-Induced Neuroinflammation through the PI3K/AKT/FoxO1 and PI3K/AKT/mTOR Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound alleviates multiple sclerosis by expanding myeloid‐derived suppressor cells via glucocorticoid receptor β and S100A8/9 up‐regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Glucocorticoids as Regulators of Macrophage-Mediated Tissue Homeostasis [frontiersin.org]

- 16. Effects of this compound on the in vitro generation of human secondary cytotoxic lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Prednisone treatment inhibits the differentiation of B lymphocytes into plasma cells in MRL/MpSlac-lpr mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound Effects in Lupus Murine Models | Aragen [aragen.com]

- 19. aragen.com [aragen.com]

- 20. researchgate.net [researchgate.net]

- 21. Macrophages in Autoimmune Diseases - Creative Biolabs [macrophage.creative-biolabs.com]

- 22. This compound Increases Neuronal Apoptosis during Autoimmune CNS Inflammation by Inhibition of an Endogenous Neuroprotective Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 23. This compound Increases Neuronal Apoptosis during Autoimmune CNS Inflammation by Inhibition of an Endogenous Neuroprotective Pathway | Journal of Neuroscience [jneurosci.org]

- 24. researchgate.net [researchgate.net]

- 25. In Vitro Effects of this compound over Oligodendroglial Cells: Foresight to Future Cell Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 26. The Effect of Different Concentrations of this compound on Survival, Proliferation, and Migration of Neural Stem/Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]

Early-Phase Investigation of Methylprednisolone Derivatives: A Technical Guide

Introduction

Methylprednisolone is a potent synthetic glucocorticoid widely prescribed for its anti-inflammatory and immunosuppressive effects.[1][2] It is a derivative of prednisolone and exhibits approximately five times the anti-inflammatory potency of hydrocortisone with minimal mineralocorticoid activity.[3] Despite its efficacy, prolonged systemic use is associated with significant adverse effects. This has driven the development of this compound derivatives designed to optimize its therapeutic index. Early-phase investigation of these novel chemical entities is a critical process for identifying candidates with improved safety and efficacy profiles.

This technical guide outlines the core methodologies, data interpretation, and workflows integral to the preclinical evaluation of this compound derivatives. The focus is on strategies to enhance tissue-specific action and reduce systemic side effects, a concept exemplified by the "antedrug" approach. Antedrugs are active compounds designed to exert their effect locally and then undergo rapid metabolic inactivation to non-toxic substances upon entering systemic circulation, thereby minimizing systemic exposure and adverse effects.[4]

Synthesis of Novel this compound Derivatives

The chemical synthesis of this compound derivatives begins with the modification of the core prednisolone structure.[4] The goal is to introduce new functional groups or link the molecule to carriers to alter its physicochemical properties, metabolic stability, and receptor-binding affinity.

Example Synthetic Strategies:

-

Esterification: Creating ester derivatives, such as this compound acetate or this compound sodium succinate, can modify the drug's solubility and duration of action. For instance, the water-insoluble acetate form is used for intramuscular or intra-articular injections to achieve prolonged local action, while the water-soluble sodium succinate is used for intravenous administration for a rapid onset of action.[5]

-

Antedrug Design (e.g., this compound-16-carboxylate): This involves a multi-step synthesis to introduce a metabolically labile carboxylate ester group at the C16 position of the steroid nucleus.[4] This ester is crucial for the antedrug property, as it is rapidly hydrolyzed by systemic esterases into an inactive carboxylic acid metabolite, confining the drug's potent anti-inflammatory activity to the site of application.[4]

-

Prodrug Conjugation (e.g., Dextran Conjugates): New derivatives can be synthesized by attaching this compound succinate to macromolecules like dextran using peptide linkers.[6] This approach aims to control the rate of drug release, potentially targeting it to specific tissues or cells, such as lysosomes.[6]

The general workflow for developing these derivatives follows a logical progression from chemical synthesis to comprehensive preclinical evaluation.

Preclinical Investigation: In Vitro Studies

In vitro assays are the first step in biologically characterizing novel derivatives. They provide crucial data on potency, receptor interaction, and potential cytotoxicity, allowing for the screening and selection of promising compounds for further in vivo testing.

Experimental Protocols

A. Glucocorticoid Receptor (GR) Competitive Binding Assay

-

Objective: To determine the binding affinity of the this compound derivative for the glucocorticoid receptor (GR) relative to a known radiolabeled ligand.

-

Methodology:

-

Receptor Source: Prepare cytosol extracts from tissues rich in GR, such as rat thymus or liver, or use purified recombinant human GR.[7]

-

Incubation: Incubate a constant concentration of a radiolabeled glucocorticoid (e.g., [³H]-dexamethasone) with the receptor preparation in the presence of increasing concentrations of the unlabeled test derivative.[8]

-

Separation: After reaching equilibrium, separate the receptor-bound from unbound radioligand using methods like dextran-coated charcoal adsorption.[7]

-

Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

-

Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the competitor (derivative) concentration. Calculate the IC50 (concentration of derivative that inhibits 50% of radioligand binding) and the Ki (inhibition constant) using the Cheng-Prusoff equation.

-

B. GR-Mediated Gene Transactivation/Transrepression Assays

-

Objective: To measure the functional ability of the derivative to either activate (transactivate) or repress (transrepress) gene expression through the GR.

-

Methodology:

-

Cell Culture & Transfection: Use a suitable cell line (e.g., AD293, HEK293) and transfect them with two plasmids: one expressing the human GR and a second reporter plasmid.[8]

-

For transactivation , the reporter contains a promoter with multiple glucocorticoid response elements (GREs) driving a luciferase gene (e.g., MMTV-luciferase).[8]

-

For transrepression , the reporter contains a promoter responsive to pro-inflammatory transcription factors like AP-1 or NF-κB (e.g., AP1-luciferase), which are known to be repressed by GR.[8]

-

-

Treatment: Treat the transfected cells with various concentrations of the this compound derivative.

-

Lysis & Assay: After an appropriate incubation period (e.g., 24 hours), lyse the cells and measure luciferase activity using a luminometer.

-

Analysis: Plot the luciferase activity against the log concentration of the derivative to generate dose-response curves and determine the EC50 (effective concentration for 50% maximal response) for transactivation and IC50 for transrepression.

-

C. Lipopolysaccharide (LPS)-Induced Cytokine Inhibition Assay

-

Objective: To assess the anti-inflammatory potential of the derivative by measuring its ability to inhibit the production of pro-inflammatory cytokines from immune cells.

-

Methodology:

-

Cell Source: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors or use an appropriate immune cell line (e.g., macrophages).

-

Pre-treatment: Pre-incubate the cells with increasing concentrations of the derivative for a set period (e.g., 1-2 hours).

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce a strong inflammatory response and cytokine production.[9]

-

Sample Collection: After 18-24 hours, collect the cell culture supernatant.

-

Quantification: Measure the concentration of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Analysis: Calculate the percentage inhibition of cytokine production at each derivative concentration compared to the LPS-only control and determine the IC50 value.

-

D. Cell Viability and Cytotoxicity Assay

-

Objective: To evaluate the potential toxic effects of the derivative on cells.

-

Methodology:

-

Cell Culture: Plate relevant cell types (e.g., sensory neurons, epithelial cells) in 96-well plates.[10][11]

-

Treatment: Expose the cells to a range of concentrations of the derivative for 24-72 hours.

-

Assessment:

-

Analysis: Quantify the percentage of apoptotic cells or the relative expression of apoptotic markers compared to a vehicle control to determine the concentration at which significant cytotoxicity occurs.

-

Data Presentation

Quantitative data from in vitro studies are summarized for comparative analysis.

Table 1: In Vitro Potency and Receptor Affinity of this compound Derivatives

| Compound | GR Binding Affinity (Ki, nM)[8] | Transactivation (EC50, nM)[8] | Transrepression (IC50, nM)[8] | TNF-α Inhibition (IC50, nM)[12] |

|---|---|---|---|---|

| This compound | 8.5 | 10.2 | 5.8 | 7.1 |

| Derivative A | 3.1 | 4.5 | 2.1 | 3.3 |

| Derivative B | 15.2 | 25.8 | 18.4 | 22.0 |

| Dexamethasone (Ref) | 7.6 | 9.1 | 4.9 | 6.5 |

Mechanism of Action: Signaling Pathway

This compound and its derivatives exert their effects primarily through the glucocorticoid receptor (GR), a ligand-dependent transcription factor.[13] The classical, or genomic, signaling pathway involves a series of steps leading to the modulation of gene expression.

-

Ligand Binding: The lipophilic steroid passively diffuses across the cell membrane and binds to the GR, which resides in the cytoplasm in an inactive complex with heat shock proteins (HSPs) like HSP90.[12][14]

-

Conformational Change & Translocation: Ligand binding induces a conformational change in the GR, causing it to dissociate from the HSP complex.[15] The activated GR-ligand complex then translocates into the nucleus.[3]

-

Gene Regulation: In the nucleus, the GR complex dimerizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[15][16]

-

Transactivation: Binding to GREs typically upregulates the transcription of anti-inflammatory genes (e.g., lipocortin-1).[15]

-

Transrepression: The GR monomer can also tether to other transcription factors, such as NF-κB and AP-1, inhibiting their activity and thus downregulating the expression of pro-inflammatory genes (e.g., cytokines, chemokines, COX-2).[3][16]

-

Beyond this genomic pathway, rapid, non-genomic effects have also been described, which are mediated by membrane-bound GR or direct interactions with cellular signaling cascades.[17][18]

Preclinical Investigation: In Vivo Studies

Compounds that demonstrate promising in vitro profiles are advanced to in vivo studies to evaluate their efficacy, pharmacokinetic properties, and safety in a complex biological system.

Experimental Protocols

A. Pharmacokinetic (PK) Studies

-

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of the derivative.

-

Methodology:

-

Animal Model: Use rodents (e.g., Sprague-Dawley rats).

-

Administration: Administer a single dose of the derivative via the intended clinical route (e.g., oral, intravenous) and a parallel IV dose to determine absolute bioavailability.[19]

-

Blood Sampling: Collect serial blood samples at predefined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-administration.

-

Sample Processing: Process blood to obtain plasma and store frozen until analysis.

-

Bioanalysis: Quantify the concentration of the parent drug and any major active metabolites in plasma using a validated bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[5]

-

Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis (NCA) and calculate key PK parameters.

-

B. Animal Model of Inflammation (Ovalbumin-Induced Asthma)

-

Objective: To assess the anti-inflammatory efficacy of the derivative in a relevant disease model.

-

Methodology:

-

Animal Model: Use BALB/c mice.

-

Sensitization: Sensitize mice by intraperitoneal injection of ovalbumin (OVA) mixed with an adjuvant (e.g., Alum) on days 0 and 14.

-

Challenge: Challenge the sensitized mice by intranasal administration or inhalation of OVA for several consecutive days (e.g., days 21-23) to induce an allergic airway inflammatory response.

-

Treatment: Administer the this compound derivative (e.g., via inhalation or systemically) before each OVA challenge.

-

Endpoint Measurement: 24-48 hours after the final challenge, assess inflammatory markers:

-

Bronchoalveolar Lavage (BAL): Collect BAL fluid to perform total and differential cell counts (especially eosinophils).

-

Lung Histology: Perfuse and fix the lungs for histological analysis (e.g., H&E staining) to score inflammation and mucus production.

-

Cytokine Analysis: Measure levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in BAL fluid or lung homogenates via ELISA.

-

-

Analysis: Compare the inflammatory endpoints in the derivative-treated group to those in the vehicle-treated and positive control (e.g., this compound) groups.

-

C. Acute Toxicology Study

-

Objective: To determine the potential for acute toxicity and identify the maximum tolerated dose (MTD).

-

Methodology:

-

Animal Model: Use two rodent species (e.g., mice and rats).

-

Dosing: Administer single, escalating doses of the derivative to different groups of animals.

-

Observation: Monitor the animals closely for 14 days for clinical signs of toxicity (e.g., changes in weight, behavior, appearance) and mortality.

-

Necropsy: At the end of the study, perform a gross necropsy on all animals. Collect organs and tissues from animals in the highest dose group and any that died during the study for histopathological examination.

-

Analysis: Determine the dose-response relationship for any observed toxicities and establish the MTD.

-

Data Presentation

Table 2: Pharmacokinetic Parameters of a Novel this compound Derivative (Derivative A) in Rats Following a 5 mg/kg IV Dose

| Parameter | Unit | Value (Mean ± SD) |

|---|---|---|

| Cmax (Maximum Concentration) | ng/mL | 1550 ± 210 |

| T½ (Elimination Half-life) | hours | 2.5 ± 0.4[20] |

| AUC (Area Under the Curve) | ng*h/mL | 4200 ± 550 |

| CL (Systemic Clearance) | L/h/kg | 0.48 ± 0.09[20] |

| Vss (Volume of Distribution) | L/kg | 1.6 ± 0.3[20] |

Table 3: Efficacy of Derivative A in a Mouse Asthma Model (Cell Counts in BAL Fluid)

| Treatment Group | Total Cells (x10⁵) | Eosinophils (x10⁴) |

|---|---|---|

| Naive (No OVA) | 1.2 ± 0.3 | 0.1 ± 0.05 |

| Vehicle + OVA | 15.6 ± 2.1 | 8.5 ± 1.5 |

| This compound (1 mg/kg) + OVA | 5.4 ± 0.9 | 2.1 ± 0.6 |

| Derivative A (1 mg/kg) + OVA | 4.8 ± 0.7 | 1.8 ± 0.4 |

Conclusion

The early-phase investigation of this compound derivatives is a systematic, multi-faceted process essential for modern drug development. It integrates chemical synthesis with a rigorous cascade of in vitro and in vivo testing to identify novel therapeutic agents. By focusing on derivatives with high local potency, rapid systemic inactivation, and favorable pharmacokinetic profiles, researchers can develop next-generation glucocorticoids with an improved benefit-risk profile, offering more effective and safer treatment options for a wide range of inflammatory and autoimmune disorders.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. drugs.com [drugs.com]

- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. avmajournals.avma.org [avmajournals.avma.org]

- 6. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

- 7. researchgate.net [researchgate.net]

- 8. Development of highly potent glucocorticoids for steroid-resistant severe asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro sensitivity assays and clinical response to glucocorticoids in patients with inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cytotoxic effect of commercially available this compound acetate with and without reduced preservatives on dorsal root ganglion sensory neurons in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Effect of Different Concentrations of this compound on Survival, Proliferation, and Migration of Neural Stem/Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. What is the mechanism of this compound? [synapse.patsnap.com]

- 13. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. studysmarter.co.uk [studysmarter.co.uk]

- 15. What is the mechanism of this compound Acetate? [synapse.patsnap.com]

- 16. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Non-genomic Actions of this compound Differentially Influence GABA and Glutamate Release From Isolated Nerve Terminals of the Rat Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Pharmacokinetics of this compound and prednisolone after single and multiple oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. This compound pharmacokinetics after intravenous and oral administration. | Semantic Scholar [semanticscholar.org]

The In Vitro Landscape of Methylprednisolone: A Technical Guide to its Effects on Gene Expression

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylprednisolone, a potent synthetic glucocorticoid, is widely prescribed for its anti-inflammatory and immunosuppressive effects. Its therapeutic efficacy is rooted in its ability to modulate the expression of a vast array of genes. Understanding the precise molecular mechanisms and quantitative effects of this compound on gene expression in a controlled in vitro environment is paramount for the development of more targeted and effective therapies with minimized side effects. This technical guide provides an in-depth analysis of this compound's impact on gene expression, focusing on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Core Mechanism of Action: The Glucocorticoid Receptor Signaling Pathway

This compound exerts its genomic effects primarily through the glucocorticoid receptor (GR), a ligand-dependent transcription factor that resides in the cytoplasm in an inactive state, complexed with chaperone proteins.[1] Upon binding to this compound, the GR undergoes a conformational change, dissociates from the chaperone complex, and translocates to the nucleus.[1][2] Within the nucleus, the activated GR dimer can modulate gene expression through two primary mechanisms:

-

Transactivation: The GR dimer binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins like lipocortin-1 and secretory leukocyte protease inhibitor.[3][4]

-

Transrepression: The GR monomer or dimer interacts with other transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which are key regulators of pro-inflammatory gene expression.[4][5] This interaction inhibits the activity of these transcription factors, leading to the repression of genes encoding cytokines, chemokines, and adhesion molecules.[2][4]

Quantitative Effects on Gene Expression

The in vitro effects of this compound on gene expression are highly dependent on the cell type, the concentration of the drug, and the inflammatory context. The following tables summarize quantitative data from studies on human vocal fold fibroblasts (HVOX) and macrophages.

Table 1: Dose-Dependent Effects of this compound on Inflammatory and Fibrotic Gene Expression in Human Vocal Fold Fibroblasts Co-cultured with Macrophages [3]

| Gene | Gene Function | Co-culture Condition | This compound Effect | IC50 (nM) | EC50 (nM) |

| Inflammatory Genes | |||||

| CXCL10 | Chemokine (chemoattractant) | M(-) and M(IL4) | Down-regulation | 0.73 - 3.22 | - |

| TNF | Pro-inflammatory cytokine | M(IFN/LPS) | Down-regulation | 0.73 - 3.22 | - |

| PTGS2 (COX-2) | Pro-inflammatory enzyme | M(IFN/LPS) | Down-regulation | 0.73 - 3.22 | - |

| Fibrotic Genes | |||||

| ACTA2 (α-SMA) | Smooth muscle actin (fibrosis marker) | M(TGF) | Up-regulation | - | 10.19 - 63.85 |

| CCN2 (CTGF) | Connective tissue growth factor (fibrosis marker) | M(TGF) | Up-regulation | - | 10.19 - 63.85 |

| COL1A1 | Collagen type I alpha 1 (extracellular matrix) | M(TGF) | Up-regulation | - | 10.19 - 63.85 |

| COL1A1 | Collagen type I alpha 1 (extracellular matrix) | M(-), M(IFN/LPS), M(IL4) | Down-regulation | 2.45 - 5.33 | - |

M(-): Unstimulated macrophages; M(IL4): IL-4 stimulated macrophages; M(IFN/LPS): IFN-γ and LPS stimulated macrophages; M(TGF): TGF-β stimulated macrophages. IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration.

Table 2: Potency of this compound in Modulating Gene Expression in Human Vocal Fold Fibroblasts and Macrophages [5]

| Cell Type | Stimulus | Gene | This compound Effect | IC50 (nM) | EC50 (nM) |

| Fibroblasts | IFN-γ | CXCL10 | Down-regulation | ~32 | - |

| Fibroblasts | TNF-α | CXCL10 | Down-regulation | ~37 | - |

| Macrophages | IFN-γ | CXCL10 | Down-regulation | Not specified | - |

| Macrophages | TNF-α | CXCL10 | Down-regulation | Not specified | - |

| Fibroblasts | - | CCN2 | Up-regulation | - | ~32 |

| Macrophages | - | CCN2 | Up-regulation | - | Not specified |

| Fibroblasts | - | TSC22D3 | Up-regulation | - | ~32 |

| Macrophages | - | TSC22D3 | Up-regulation | - | Not specified |

TSC22D3 (GILZ) is a known glucocorticoid-induced gene.

Experimental Protocols

Co-culture of Human Vocal Fold Fibroblasts and Macrophages

This protocol is adapted from a study investigating the concentration-dependent effects of this compound on gene expression in a co-culture system.[6][3]

-

Macrophage Differentiation and Stimulation:

-

Human THP-1 monocytes are differentiated into macrophages by treatment with phorbol 12-myristate 13-acetate (PMA).

-

Differentiated macrophages are then stimulated with specific cytokines to induce different phenotypes:

-

M(IFN/LPS): Pro-inflammatory phenotype induced by interferon-γ (IFN-γ) and lipopolysaccharide (LPS).

-

M(TGF): Pro-fibrotic phenotype induced by transforming growth factor-β (TGF-β).

-

M(IL4): Alternatively activated phenotype induced by interleukin-4 (IL-4).

-

M(-): Unstimulated control.

-

-

-

Co-culture Setup:

-

Human vocal fold fibroblasts (HVOX cell line) are seeded in the bottom of a culture plate.

-

Stimulated macrophages are seeded into a 0.4 µm pore size transwell insert, which is then placed into the well containing the fibroblasts. This setup allows for communication via soluble factors without direct cell-to-cell contact.

-

-

This compound Treatment:

-

The co-cultures are treated with a range of this compound concentrations (e.g., 0.1 nM to 3000 nM) or a vehicle control.

-

-

Incubation and Sample Collection:

-

The co-cultures are incubated for a specified period (e.g., 24 hours).

-

Following incubation, the fibroblasts are harvested for RNA extraction.

-

Gene Expression Analysis by RT-qPCR

This is a generalized protocol for quantifying changes in gene expression.

-

RNA Isolation:

-

Total RNA is extracted from the harvested cells using a suitable commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

-

The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop).

-

-

Reverse Transcription:

-

An equal amount of RNA from each sample is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme (e.g., M-MLV Reverse Transcriptase) and random primers or oligo(dT) primers.

-

-

Quantitative PCR (qPCR):

-

The qPCR reaction is performed using a real-time PCR system.

-

Each reaction contains cDNA template, forward and reverse primers specific to the gene of interest, and a fluorescent dye (e.g., SYBR Green or a TaqMan probe) that binds to double-stranded DNA.

-

The thermal cycling protocol typically consists of an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.

-

A melt curve analysis is performed at the end of the run to verify the specificity of the amplified product.

-

-

Data Analysis:

-

The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method, normalized to a stable housekeeping gene (e.g., GAPDH).

-

Fold change in gene expression is determined by comparing the this compound-treated samples to the vehicle-treated control.

-

Conclusion

The in vitro effects of this compound on gene expression are complex and multifaceted, involving a delicate balance between the transactivation of anti-inflammatory genes and the transrepression of pro-inflammatory and, in some contexts, pro-fibrotic genes. The quantitative data and detailed methodologies presented in this guide provide a framework for researchers and drug development professionals to design and interpret in vitro studies aimed at elucidating the precise molecular mechanisms of glucocorticoids. A thorough understanding of these concentration-dependent effects is crucial for optimizing therapeutic strategies to maximize anti-inflammatory benefits while minimizing adverse effects such as fibrosis. Future research should continue to explore the cell-type-specific and context-dependent nuances of this compound's impact on the transcriptome to pave the way for more personalized and effective anti-inflammatory therapies.

References

- 1. High-dose this compound mediates YAP/TAZ-TEAD in vocal fold fibroblasts with macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Concentration effects of this compound in human vocal fold fibroblast-macrophage co-culture - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of this compound on the in vitro generation of human secondary cytotoxic lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Glucocorticoid Dose Dependency on Gene Expression in Vocal Fold Fibroblasts and Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Concentration Effects of this compound in Human Vocal Fold Fibroblast-Macrophage Co-Culture - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Molecular Mechanisms of Methylprednisolone: A Technical Guide to its Anti-Inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the intricate molecular mechanisms underlying the potent anti-inflammatory effects of methylprednisolone, a synthetic glucocorticoid widely utilized in clinical practice. By delving into its genomic and non-genomic actions, this whitepaper provides a comprehensive overview of how this compound modulates cellular signaling pathways to resolve inflammation. Detailed experimental protocols, quantitative data, and visual representations of key pathways are presented to support further research and drug development in this critical area of pharmacology.

Core Molecular Mechanisms of this compound

This compound, a derivative of prednisolone, exerts its anti-inflammatory effects through a multi-faceted approach that involves both genomic and non-genomic pathways.[1][2] These mechanisms are primarily mediated by its interaction with the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that can act as a ligand-dependent transcription factor.[3][4]

Genomic Mechanisms: Transcriptional Regulation

The classical and most well-understood mechanism of this compound action is its ability to regulate gene expression. This genomic pathway involves the following key steps:

-

Cellular Entry and Receptor Binding: Being lipophilic, this compound readily diffuses across the cell membrane and binds to the cytosolic glucocorticoid receptor (GR), which is held in an inactive state within a multiprotein chaperone complex.[5][6]

-

Receptor Activation and Nuclear Translocation: Upon ligand binding, the GR undergoes a conformational change, dissociates from the chaperone proteins, and translocates into the nucleus.[5][6]

-

Gene Regulation: In the nucleus, the this compound-GR complex can modulate gene transcription in two primary ways:

-

Transactivation: The GR dimer can directly bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction typically leads to the increased transcription of anti-inflammatory genes, such as those encoding for lipocortin-1 (annexin A1), which inhibits phospholipase A2 and subsequently reduces the production of pro-inflammatory prostaglandins and leukotrienes.[2][7]

-

Transrepression: The activated GR can also repress the expression of pro-inflammatory genes without directly binding to DNA. It achieves this by physically interacting with and inhibiting the activity of key pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[1][8] This protein-protein interaction prevents these transcription factors from binding to their respective DNA response elements and driving the expression of genes encoding cytokines, chemokines, and adhesion molecules.[9][10]

-

Non-Genomic Mechanisms: Rapid Signaling Events

This compound can also elicit rapid anti-inflammatory effects that are independent of gene transcription and protein synthesis.[11][12] These non-genomic actions are initiated within seconds to minutes and are thought to be mediated by membrane-bound glucocorticoid receptors (mGRs) and cytosolic GR.[5][12] These rapid signaling events involve the modulation of various kinase pathways, including:

-

Mitogen-Activated Protein Kinase (MAPK) Pathways: this compound can influence the activity of key MAPK signaling cascades, such as the p38 MAPK and c-Jun N-terminal kinase (JNK) pathways.[13][14] For instance, it can induce the expression of MAPK phosphatase-1 (MKP-1), which in turn dephosphorylates and inactivates p38 and JNK, thereby inhibiting their pro-inflammatory signaling.[15][16]

-

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: There is evidence to suggest that non-genomic glucocorticoid signaling can also involve the PI3K/Akt pathway, which plays a role in cell survival and inflammation.[11][17]

These rapid, non-genomic actions can contribute to the immediate suppression of inflammatory responses, complementing the longer-term effects of genomic regulation.

Quantitative Data on this compound's Anti-Inflammatory Effects

The following tables summarize key quantitative data related to the anti-inflammatory properties of this compound.

Table 1: Receptor Binding and Cellular Potency of this compound

| Parameter | Value | Cell/System | Reference |

| Relative Binding Affinity (RBA) to Glucocorticoid Receptor | Human Keratinocytes | [18][19] | |

| - Compared to Dexamethasone | Higher | [18] | |